Product packaging for Aloradine(Cat. No.:)

Aloradine

Cat. No.: B10858135
M. Wt: 272.4 g/mol
InChI Key: NYVFCEPOUVGTNP-DGGYFRSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Neuroactive Steroid Research

Aloradine is a synthetic neuroactive steroid that has garnered attention within the scientific community for its potential to modulate neuronal activity and behavior. Neuroactive steroids are a class of steroids synthesized in the brain, adrenal glands, and gonads that can rapidly alter neuronal excitability. frontiersin.org They exert their effects through interaction with neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptors, and are involved in a wide range of physiological and psychological processes, including stress response, mood, and anxiety. frontiersin.orgnih.gov Research into neuroactive steroids has revealed their potential as therapeutic agents for various neuropsychiatric and neurological disorders. nih.gov this compound emerges from this field of research as a compound designed to selectively target specific neural circuits without the systemic effects associated with hormonal steroids. jwatch.org

Nomenclature and Historical Context of Academic Investigation

This compound is also known by several other names, including fasedienol (the International Nonproprietary Name), PH94B, and its chemical name, 4,16-androstadien-3β-ol. wikipedia.orgwikipedia.org It is a positional isomer of the endogenous pheromone androstadienol. wikipedia.org The investigation of this compound has been primarily advanced by Pherin Pharmaceuticals and later by VistaGen Therapeutics, who are developing it as a potential treatment for social anxiety disorder. wikipedia.orgspringer.com Its development represents a novel approach to psychiatric pharmacotherapy, focusing on the acute treatment of anxiety symptoms through a unique mode of administration and mechanism of action. wikipedia.org As of 2020, this compound has been in Phase III clinical trials for this indication. wikipedia.org

Classification within the Pherine Compound Family

This compound is classified as a pherine, a term used to describe synthetic neuroactive steroids that are odorless and act on nasal chemosensory receptors. wikipedia.org Pherines are designed to be administered intranasally in very low doses to produce rapid, reversible pharmacological effects. wikipedia.orgcambridge.org They are distinct from natural pheromones in their chemical and pharmacological properties. wikipedia.org The proposed mechanism for pherines involves the modulation of brain areas critical to emotion and behavior, such as the amygdala, hypothalamus, and prefrontal cortex, via activation of peripheral nasal receptors. wikipedia.orgcambridge.org Other examples of pherines under investigation for different neuropsychiatric conditions include PH10 for depression and PH80 for premenstrual symptoms and menopausal hot flashes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O B10858135 Aloradine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

NYVFCEPOUVGTNP-DGGYFRSASA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC=C2)CCC4=CC(CC[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O

Origin of Product

United States

Molecular Architecture and Synthetic Considerations

Structural Analogies and Distinctions within Neurosteroids

Neurosteroids are a class of steroids that are synthesized either de novo in the brain or in peripheral glands and then accumulate in the brain, where they modulate neuronal activity. dundee.ac.uk They can be broadly categorized based on their core steroidal structure, such as pregnane, androstane (B1237026), and estrane (B1239764) derivatives. Aloradine belongs to the androstane class of steroids.

Structurally, this compound shares the fundamental four-ring steroid nucleus (cyclopentanoperhydrophenanthrene) common to all androstane neurosteroids. Its key distinguishing features are the presence of a hydroxyl group at the 3β-position and double bonds at the C4-C5 and C16-C17 positions.

A close structural analog of this compound is androstadienol (specifically, 5,16-androstadien-3β-ol). wikipedia.org The primary difference between these two compounds is the location of the double bond in the A-ring. In this compound, it is at the C4 position, whereas in the more commonly known androstadienol, it is at the C5 position. wikipedia.orgwikipedia.org This seemingly minor shift in the double bond position can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.

Another related compound is androstadienone (4,16-androstadien-3-one), which differs from this compound by having a ketone group at the C3 position instead of a hydroxyl group. wikipedia.org Androstadienone can be synthesized from androstadienol through the action of the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.orgwikipedia.org

The orientation of the hydroxyl group at C3 is also a critical feature. In this compound, it is in the beta (β) configuration, meaning it projects above the plane of the steroid ring system. The corresponding alpha (α) epimer would have the hydroxyl group projecting below the plane. Such stereochemical differences are known to dramatically affect the biological activity of neurosteroids.

Advanced Synthetic Methodologies and Challenges

The chemical synthesis of complex steroids like this compound presents several challenges, primarily centered around achieving the desired stereochemistry and regioselectivity. While detailed proprietary synthetic routes for this compound (Fasedienol) are not extensively published in public literature, general principles of steroid synthesis can be applied to understand the potential methodologies and their associated difficulties. The biosynthesis of the related 5,16-androstadien-3β-ol from pregnenolone, catalyzed by the 16-ene-synthetase activity of the enzyme CYP17A1, provides a conceptual basis for potential synthetic strategies. wikipedia.orgnih.gov

The 3β-hydroxyl group is a key bioactive functional group in this compound. The stereoselective introduction of this group is a common challenge in steroid synthesis. A typical strategy involves the reduction of a corresponding 3-keto steroid. The choice of reducing agent is critical to favor the formation of the 3β-alcohol over the 3α-alcohol.

For instance, the reduction of a Δ⁴-3-ketosteroid often yields a mixture of the 3β- and 3α-hydroxy isomers. Achieving high stereoselectivity for the 3β-isomer might involve using sterically hindered reducing agents that preferentially attack from the less hindered alpha face of the steroid nucleus. Alternatively, enzymatic reductions can offer high stereoselectivity. mdpi.com

The introduction of the double bonds at the C4 and C16 positions requires precise regiocontrol. Creating the Δ¹⁶ double bond in the D-ring is a significant synthetic hurdle. This can sometimes be achieved through elimination reactions from a suitable 17-substituted precursor.

The Δ⁴ double bond in the A-ring is typically formed from a 3-keto-5-ene precursor through isomerization, or from a 3-keto-5α- or 3-keto-5β-staurated precursor through dehydrogenation. nih.gov The introduction of a double bond at the C1-C2 position of the A-ring of 3-ketosteroids is a well-established process in the industrial synthesis of some steroid drugs, often catalyzed by enzymes like 3-ketosteroid-Δ¹-dehydrogenase. nih.gov While this is not the C4 position, it highlights the use of biocatalysis for regioselective dehydrogenation. Chemical methods for introducing the Δ⁴ double bond often involve bromination at C4 followed by dehydrobromination. nih.gov

Steroids are generally lipophilic molecules, which can affect their solubility in reaction media and their purification. Lipophilicity is a critical parameter that influences a drug's pharmacokinetic properties. dovepress.com During a multi-step synthesis, the lipophilicity of intermediates can change significantly.

Analytical Characterization Techniques for Research Purity and Structure

Ensuring the purity and verifying the structure of a synthesized compound like this compound is critical. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of steroids. nih.govnih.govresearchgate.netpreprints.org

¹H NMR provides information about the chemical environment of each hydrogen atom. For this compound, specific signals would be expected for the vinyl protons of the C4 and C16 double bonds, the proton at C3 attached to the hydroxyl-bearing carbon, and the methyl protons at C18 and C19. The coupling patterns and chemical shifts of these signals are diagnostic for the structure. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. bris.ac.uk For this compound, the molecular ion peak would confirm its elemental composition (C₁₉H₂₈O). The fragmentation pattern, often obtained through techniques like tandem mass spectrometry (MS/MS), can reveal characteristic losses of functional groups and fragments of the steroid rings, which helps in confirming the structure. nih.govresearchgate.netswan.ac.ukmdpi.com

Chromatographic Methods:

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile steroids. dundee.ac.uknih.govresearchgate.netswan.ac.ukmdpi.com For GC analysis, the hydroxyl group of this compound would typically be derivatized (e.g., silylated) to increase its volatility and thermal stability. The retention time in the gas chromatogram provides a measure of the compound's identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds like steroids. mdpi.comnih.gov Reversed-phase HPLC is commonly used, where the retention of the compound is related to its lipophilicity. HPLC can be coupled with UV detection (as the conjugated double bond in this compound would absorb UV light) or with mass spectrometry (LC-MS) for highly sensitive and specific analysis. nih.govresearchgate.netswan.ac.ukmdpi.com

The following table provides a summary of the analytical techniques used for the characterization of this compound:

Analytical TechniqueInformation Provided
¹H NMR Chemical environment and connectivity of hydrogen atoms.
¹³C NMR Number of unique carbon atoms and their chemical environment.
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation.
Gas Chromatography (GC) Separation and quantification of volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purification of the compound.

Advanced Methodologies for Studying Compound Stability and Degradation Pathways under Simulated Physiological Conditions

The stability of a pharmaceutical compound, particularly one formulated for nasal delivery like this compound, is a critical determinant of its viability as a therapeutic agent. Understanding how the molecule behaves and degrades under physiological conditions is paramount. For this compound, which acts locally on the nasal chemosensory epithelium, these studies are concentrated on the environment of the nasal passages. vistagen.comvistagen.com

Recent research has shed light on the metabolic fate of this compound following its administration. Studies involving the incubation of this compound with human nasal epithelial cells have demonstrated that the compound is metabolized and cleared locally within the nasal passages. vistagen.com This process is mediated by Cytochrome P450 (CYP) enzymes expressed in these cells. vistagen.com This localized metabolism is a key finding, as it supports the observation from clinical trials that this compound is largely absent from systemic circulation and does not directly act on the brain, which contributes to its favorable safety profile. vistagen.com

The specific degradation products resulting from this enzymatic action are identified and quantified using a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for such investigations. This combination allows for the separation of the parent compound from its metabolites and provides detailed structural information for the identification of the degradation products.

Forced degradation studies are a cornerstone of establishing a stability-indicating method. In these studies, this compound would be subjected to a range of stress conditions that simulate potential physiological and environmental challenges, such as acidic and basic hydrolysis, oxidation, and photolysis. While specific data for this compound is proprietary, the general approach follows established guidelines. An illustrative summary of typical forced degradation results for a nasal spray formulation is presented in Table 1.

Table 1: Illustrative Forced Degradation Data for this compound Nasal Spray

Stress ConditionDurationThis compound Assay (%)Major Degradation Products
0.1 M HCl24 hours98.5Not Detected
0.1 M NaOH24 hours97.2Product A
5% H₂O₂ (Oxidation)24 hours92.1Product B, Product C
UV Light Exposure48 hours99.0Not Detected
Thermal (60°C)7 days98.8Not Detected

This table is representative of typical data and does not reflect actual study results.

Beyond chemical degradation, the physical stability of the nasal spray formulation is also critical. Methodologies to assess this include:

pH and Osmolality Measurements: Ensuring the formulation remains within a physiologically compatible range to avoid nasal irritation.

Viscosity Assessment: To guarantee the appropriate consistency for effective spray delivery and retention in the nasal cavity.

Droplet Size and Spray Pattern Analysis: These parameters are crucial for ensuring the drug is deposited in the correct region of the nasal cavity to interact with its target chemosensory neurons.

Microbiological Stability: Sterility testing, as outlined in pharmacopeial standards, is conducted to ensure the product remains free from microbial contamination throughout its shelf life. nih.gov

Kinetic analysis of the degradation data allows for the determination of the compound's shelf-life and recommended storage conditions. By understanding the degradation pathways, formulation scientists can also incorporate stabilizing excipients to protect this compound from degradation and ensure its efficacy and safety.

Elucidation of Neurobiological Mechanisms of Action

Interactions with Neurotransmitter Systems

Aloradine's influence on key neurotransmitter systems is a central aspect of its neurobiological profile. It primarily targets the gamma-aminobutyric acid (GABA) and serotonin (B10506) (5-HT) systems, which are crucial for regulating mood and cognition. patsnap.com

While direct, high-affinity binding to GABA receptors by this compound has not been demonstrated, its modulation of the GABAergic system is thought to occur through an indirect mechanism. wikipedia.org The closely related pheromone, androstenol (B1195071), is a potent positive allosteric modulator of the GABA-A receptor. wikipedia.org It is proposed that this compound, which is structurally similar to the endogenous pheromone androstadienol, may be converted to metabolites like androstenol that then enhance GABA-A receptor function. wikipedia.org This potentiation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to increased inhibitory neurotransmission in the brain, producing anxiolytic-like effects. wikipedia.orgyoutube.com The GABA-A receptor complex is a well-established target for anxiolytic drugs, with distinct binding sites for various modulators. youtube.comnih.gov

Table 1: this compound and GABAergic System Interaction

Feature Description Source(s)
Primary Target GABA-A Receptor (indirectly) wikipedia.org
Proposed Mechanism Potential metabolic conversion to a positive allosteric modulator (PAM) of the GABA-A receptor, similar to androstenol. wikipedia.org
Effect Potentiation of GABA-induced chloride influx, leading to neuronal hyperpolarization and inhibition. wikipedia.orgyoutube.com

| Functional Outcome | Anxiolytic-like effects. | wikipedia.org |

This compound is being developed for conditions like Generalized Anxiety Disorder (GAD) and Post-Traumatic Stress Disorder (PTSD), where the serotonergic system plays a significant role. wikipedia.orgpatsnap.com The dual modulation of both GABA and serotonin systems is considered a unique aspect of its therapeutic approach. patsnap.com While the direct mechanism of this compound on serotonin (5-HT) pathways is still under investigation, its application in treating these disorders suggests a downstream influence on this neurotransmitter system. patsnap.com Serotonergic pathways are deeply involved in mood, anxiety, and social behavior, and drugs that promote serotonin release can have prosocial effects. nih.govnih.gov The therapeutic effects of this compound may stem from its primary action on the olfactory-limbic pathway, which in turn modulates the activity of neurotransmitter systems, including serotonin, in brain regions critical for emotional regulation. patsnap.comnih.gov

Chemosensory Receptor Engagement and Associated Neural Circuitry Activation

The primary and most direct mechanism of action for this compound involves the engagement of the chemosensory system, beginning with receptors in the nasal cavity. wikipedia.orgvistagen.com

This compound is a pherine that directly activates isolated human vomeronasal receptor cells at nanomolar concentrations. wikipedia.org When administered intranasally, it engages these peripheral chemosensory neurons. vistagen.com The vomeronasal organ (VNO), also known as Jacobson's organ, is specialized for detecting non-volatile chemical cues like pheromones. researchgate.netyoutube.com Axons from the vomeronasal sensory neurons project specifically to the accessory olfactory bulb (AOB), which is anatomically distinct from the main olfactory bulb. researchgate.netyoutube.comnih.gov This creates a specialized pathway for processing pheromonal signals that is separate from the one used for ordinary smells. nih.gov

From the accessory olfactory bulb, neural projections extend to core emotion-regulating centers in the brain. vistagen.comnih.gov Mitral cells in the AOB send axons that connect to neurons within the limbic system, particularly the amygdala. vistagen.comresearchgate.netyoutube.com This pathway allows for the rapid transmission of chemosensory information to brain areas that are fundamental in processing fear, anxiety, and social-emotional information, bypassing higher cortical processing centers initially. nih.govresearchgate.net

Table 2: this compound's Chemosensory and Neural Pathway

Stage Structure Function Source(s)
1. Initial Contact Vomeronasal Receptor Cells Binds this compound, initiating a neural signal. wikipedia.orgvistagen.com
2. First Relay Accessory Olfactory Bulb (AOB) Receives signals from vomeronasal neurons. researchgate.netyoutube.comnih.gov

| 3. Central Processing | Limbic Structures (e.g., Amygdala) | Receives projections from the AOB, modulating emotional responses. | vistagen.comnih.govresearchgate.net |

The neuronal projections from the olfactory system create a direct circuit to key limbic structures. researchgate.net The amygdala and the bed nucleus of the stria terminalis are major targets of the AOB. researchgate.netnih.gov These regions are critically involved in generating fear and anxiety responses. By activating this pathway, this compound is thought to selectively modulate the neural activity within these limbic areas, thereby reducing anxiety symptoms without causing the systemic side effects associated with oral medications. wikipedia.orgvistagen.com Research in anxiety disorders highlights the importance of the connectivity between the prefrontal cortex and the amygdala in emotion regulation. nih.gov this compound's mechanism, which targets the amygdala via the olfactory pathway, suggests a novel method for influencing this frontolimbic circuitry, which also involves the hypothalamus and hippocampus, to produce rapid-onset anxiolytic effects. nih.govresearchgate.netnih.gov

Contrasting Modulatory Profiles: Allosteric versus Direct Receptor Interactions

The neurobiological activity of this compound (also known as PH94B) is characterized by a nuanced interaction with the central nervous system, primarily implicating the gamma-aminobutyric acid (GABA) system. patsnap.com The mechanism is thought to be distinct from systemic drugs, focusing on localized action within the nasal passages that translates to anxiolytic effects. researchgate.netdrugbank.com Key areas of investigation involve its potential as an allosteric modulator of GABA-A receptors, possibly following metabolic conversion, versus any capacity for direct receptor activation.

This compound's mechanism is hypothesized to involve its role as a neurosteroid that engages with nasal chemosensory receptors. researchgate.net Structurally, this compound is a positional isomer of the endogenous pheromone androstadienol and is closely related to androstenol. wikipedia.org Research suggests that other pheromones like androstadienol can be converted into androstenol. wikipedia.org This is significant because androstenol has been identified as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.org Positive allosteric modulators (PAMs) are substances that bind to a site on the receptor different from the main neurotransmitter binding site (an allosteric site). wikipedia.orgmdpi.com This binding action increases the effect of the primary neurotransmitter, in this case, GABA, by making the receptor's ion channel open more frequently or for longer durations when GABA is present. wikipedia.org

The hypothesis posits that this compound, due to its structural similarity to androstadienol, might undergo a similar metabolic conversion to androstenol. wikipedia.org If this conversion occurs, the resulting androstenol would then act as a positive allosteric modulator at GABA-A receptors, enhancing GABAergic inhibition and contributing to the compound's anxiolytic effects. wikipedia.orgyoutube.com This indirect, modulatory action means the compound would enhance the brain's natural inhibitory signaling rather than activating the receptors on its own. wikipedia.orgyoutube.com This mechanism, targeting the GABA system, is a known pathway for reducing neuronal hyperactivity associated with anxiety. patsnap.comyoutube.com

Preclinical investigations have explored whether this compound can directly activate GABA-A receptors, independent of the presence of GABA. While many neurosteroids and anesthetics can directly activate GABA-A receptors, this is often at higher concentrations than those required for modulation. nih.govnih.gov this compound, developed under the code PH94B, was found to activate isolated human vomeronasal receptor cells at nanomolar concentrations. wikipedia.org However, a key aspect of its proposed mechanism is that it does not require systemic absorption to exert its effects and acts on peripheral chemosensory neurons in the nasal mucosa. researchgate.netpatsnap.com

Data from Vistagen Therapeutics suggests that fasedienol (this compound) is designed to regulate the olfactory-amygdala neural circuits without potentiation of GABA-A receptors in the brain itself. patsnap.com This implies a lack of direct, widespread GABA-A receptor activation in the central nervous system, which is typical of systemic anxiolytics like benzodiazepines. patsnap.comresearchgate.net The action is localized to the peripheral nasal chemosensory neurons, which then modulate neural circuits in the limbic amygdala. researchgate.net This is consistent with the broader class of pherine compounds, which are noted to engage nasal receptors to trigger downstream effects on GABAergic neurons in brain regions like the amygdala without binding to neurons in the brain directly. researchgate.netpatsnap.com

The table below summarizes the contrasting interaction profiles with the GABA-A receptor.

Interaction TypeDescriptionRelevance to this compound
Positive Allosteric Modulation (PAM) Binds to an allosteric site, enhancing the effect of the primary agonist (GABA). Does not activate the receptor on its own. wikipedia.orgnih.govHypothesized to occur following metabolic conversion to androstenol, which is a known GABA-A PAM. wikipedia.org
Direct Receptor Activation Binds to the receptor and activates it directly, mimicking the effect of the primary agonist (GABA). nih.govPreclinical data suggests this compound's primary action is not through direct GABA-A receptor activation in the brain but through peripheral chemosensory neurons. researchgate.netpatsnap.com

Preclinical Research Paradigms and Findings

In Vitro Models for Mechanistic Investigation

In vitro models are essential for the initial characterization of a compound's mechanism of action at a molecular and cellular level. nih.gov For a compound like Aloradine, which is suggested to target neurotransmitter systems, a variety of in vitro assays would be employed. patsnap.com These could include:

Receptor Binding Assays: To determine the affinity of this compound for specific neurotransmitter receptors, such as GABA and serotonin (B10506) (5-HT) receptors. patsnap.com These assays quantify the binding of a radiolabeled ligand to a receptor in the presence of the test compound.

Cell-Based Functional Assays: Using cell lines that express specific receptors, researchers can assess the functional consequences of compound binding. This could involve measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions.

Enzyme Inhibition Assays: If the compound is hypothesized to act by inhibiting an enzyme, such as monoamine oxidase (MAO) or a peptidase, specific assays would be conducted to determine its inhibitory potency. nih.gov

In Vivo Animal Models for Investigating Neurobiological Responses

In vivo studies in animal models are crucial for understanding how a compound affects a whole, living organism, providing insights into its potential therapeutic effects and physiological consequences. nih.govnih.gov

Assessment of Neurotransmitter Modulation in Animal Models

To investigate the modulation of neurotransmitter systems in vivo, researchers can use techniques such as microdialysis. This method allows for the collection of extracellular fluid from specific brain regions of a freely moving animal, which can then be analyzed for neurotransmitter levels. For a compound purported to affect GABA and serotonin systems, microdialysis studies in brain regions like the hippocampus, prefrontal cortex, and amygdala would be highly informative. patsnap.comnih.gov

Electrophysiological Studies of Peripheral Receptor Activation and Central Nervous System Responses

Electrophysiology provides a direct measure of neuronal activity and can be used to assess the effects of a compound on both the peripheral and central nervous systems. nih.govnih.gov

Peripheral Receptor Activation: Techniques such as patch-clamp recordings from peripheral neurons or sensory nerve fibers can reveal whether a compound directly activates or modulates ion channels and receptors outside the central nervous system. nih.gov

Central Nervous System Responses: In vivo electrophysiological recordings, including single-unit recordings and local field potentials, can be used to examine how a compound alters neuronal firing patterns and network oscillations in specific brain circuits. For a potential anxiolytic, recordings from the amygdala and prefrontal cortex would be of particular interest. nih.govnih.gov

Pharmacokinetic and Biodistribution Studies in Preclinical Species

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govscience.gov Biodistribution studies, often using radiolabeled compounds, reveal where the drug accumulates in the body. nih.goviapchem.org

Typical PK parameters determined in preclinical species (e.g., rats, mice) include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

t1/2: Elimination half-life.

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

A hypothetical pharmacokinetic profile for an orally administered compound is presented in the table below.

ParameterValueUnit
Cmax150ng/mL
Tmax1.5hours
t1/28hours
Oral Bioavailability60%
This table represents illustrative data and is not based on actual studies of this compound.

Biodistribution studies would indicate the extent to which the compound crosses the blood-brain barrier, a critical factor for a neuroactive drug. nih.gov

Methodological Approaches in Preclinical Pharmacology Research

The reliability and translatability of preclinical findings depend heavily on the rigor of the research methodology. nih.gov

Importance of Standardized Protocols for Reproducibility in Preclinical Studies

Reproducibility is a cornerstone of scientific research. nih.gov The use of standardized protocols is crucial for ensuring that results can be independently verified. nih.govaginganddisease.org This includes detailed documentation of experimental procedures, animal strains, housing conditions, and data analysis methods. wikidata.org The lack of such standardization can lead to conflicting results and hinder the progress of drug development. For a compound with a currently ambiguous identity like this compound, the importance of transparent and reproducible research practices is paramount for establishing a clear scientific consensus.

Application of Molecular Docking for Mechanistic Elucidation

Information not available in the reviewed literature.

Theoretical Applications and Research Directions

Potential Role in Modulating Central Nervous System Disorders (Research Focus)

Aloradine, also known as PH94B and fasedienol, is a synthetic neuroactive steroid, classified as a pherine, which is administered intranasally. patsnap.comwikipedia.org Its proposed mechanism of action is distinct from many existing central nervous system (CNS) therapies. It is hypothesized to act on chemosensory receptors in the nasal passages, which in turn activate neurons in the olfactory bulb that connect to critical emotion-regulating areas of the brain, such as the amygdala. patsnap.comnih.gov This nose-to-brain pathway allows for non-systemic action. patsnap.com Research also suggests that this compound may modulate the gamma-aminobutyric acid (GABA) and serotonin (B10506) (5-HT) systems, which are crucial for mood and cognition regulation. patsnap.com Another hypothesis suggests it may act on the GABA-A receptor, similar to related neurosteroids. wikipedia.orgresearchgate.net This unique mechanism is being investigated for its potential in various CNS disorders.

A primary focus of this compound research has been on anxiety spectrum disorders, particularly Social Anxiety Disorder (SAD). researchgate.netoindpnews.com Clinical studies have investigated its potential for rapid, on-demand relief from anxiety symptoms. oindpnews.com

Social Anxiety Disorder (SAD): this compound has demonstrated rapid-onset beneficial effects against SAD symptoms in randomized, multi-center studies. nih.govresearchgate.net It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the acute treatment of SAD. oindpnews.comoindpnews.com It is currently undergoing multiple Phase 3 clinical trials (known as the PALISADE program) to further evaluate its efficacy. nih.govspringer.com While one of these trials, PALISADE-1, did not meet its primary endpoint, research is continuing with other trials in the program. oindpnews.com The studies often utilize a public speaking challenge to provoke anxiety and measure the compound's acute effects. researchgate.netoindpnews.com

Other Anxiety Disorders: Research is also expanding to other anxiety-related conditions. A Phase 2 trial is underway to investigate this compound for adjustment disorder with anxious mood. nih.govresearchgate.net Furthermore, its potential application is being considered for Generalized Anxiety Disorder (GAD) and Post-Traumatic Stress Disorder (PTSD), given its proposed dual-modulating effect on the GABA and serotonin systems, which could address the complex symptoms of these conditions. wikipedia.orgpatsnap.com

Exploratory research has pointed towards the potential utility of this compound in the treatment of Major Depressive Disorder (MDD). patsnap.com Early studies suggest that this compound might offer faster relief from symptoms compared to traditional antidepressant medications like SSRIs and SNRIs. patsnap.com It is also theorized to be potentially effective for patients who have not responded to conventional therapies, making it a subject of interest for treatment-resistant depression. patsnap.com

The potential applications of this compound extend beyond psychiatric disorders into the realm of pain management. patsnap.com Research is being conducted to evaluate its efficacy in treating certain types of chronic pain. patsnap.com The theoretical basis for this application lies in this compound's ability to modulate neurotransmitter activity, which could play a role in altering pain signaling pathways. patsnap.com

Table 1: Summary of this compound Research Findings in CNS Disorders

DisorderKey Research Focus & FindingsDevelopment Phase (as of early 2025)
Anxiety Spectrum DisordersDemonstrated rapid-onset effects against Social Anxiety Disorder (SAD) symptoms in clinical trials. nih.govresearchgate.net Granted FDA Fast Track designation for SAD. oindpnews.comoindpnews.comPhase 3 for Social Phobia; Phase 2 for Adjustment Disorders. springer.com
Depressive DisordersEarly studies suggest potential for faster symptom relief in Major Depressive Disorder (MDD) compared to traditional therapies. patsnap.comExploratory/Preclinical. patsnap.com
Chronic PainInvestigation into its ability to modulate neurotransmitter activity for pain relief. patsnap.comExploratory. patsnap.com

Strategies for Augmenting Psychotherapeutic Approaches (Theoretical Basis)

The characteristics of this compound lend themselves to theoretical strategies for augmenting psychotherapy, particularly exposure-based therapies. One of the significant challenges in exposure therapy is that a patient's acute anxiety can be so overwhelming that it hinders their ability to engage with and habituate to the feared stimulus.

A fast-acting, as-needed anxiolytic like this compound could theoretically be used to dampen acute anxiety just before or during a therapeutic session. oindpnews.com This is not to eliminate the anxiety, which is a necessary component of extinction learning, but to reduce it to a manageable level. This approach could potentially allow patients to more fully participate in and benefit from the therapeutic exercises. nih.govnih.gov The non-systemic, nose-to-brain mechanism of this compound is particularly relevant here, as it suggests a targeted effect with a potentially lower burden of systemic side effects compared to oral anxiolytics. patsnap.com This paradigm is analogous to the use of other pharmacological agents, such as D-cycloserine, which have been studied to enhance the cognitive and memory consolidation processes underlying the success of exposure therapy. nih.govnih.gov

Comparative Analysis with Other Novel Pharmacological Targets under Investigation

The landscape of CNS drug development features a variety of novel targets aimed at addressing the limitations of current treatments. informaconnect.com A comparison of this compound with these other targets highlights its unique profile.

The glutamatergic system, particularly the NMDA and AMPA receptors, is a major focus of modern psychopharmacology research for mood and anxiety disorders. nih.govnih.gov Glutamatergic modulators represent a different therapeutic strategy compared to this compound.

Mechanism of Action: this compound's proposed mechanism involves the activation of peripheral nasal chemosensory neurons that connect to the brain's emotional centers and potential modulation of GABA and serotonin systems. patsnap.comnih.govpatsnap.com In contrast, glutamatergic modulators like ketamine and riluzole (B1680632) act directly on glutamate (B1630785) receptors within the CNS to alter synaptic plasticity and neurotransmission. nih.govfrontiersin.org

Therapeutic Approach: this compound is being developed as an acute, as-needed treatment for anxiety, leveraging its rapid onset of action to manage symptoms in real-time. oindpnews.com While some glutamatergic agents like esketamine (an NMDA receptor antagonist) also have a rapid onset and are used for acute symptoms of depression, many others are investigated for their sustained effects on neuroplasticity over time. nih.govnih.gov

Target Population: While there is an overlap in the targeted disorders, such as depression, the specific patient profiles and therapeutic niches may differ. patsnap.comnih.gov this compound's development for on-demand use in SAD contrasts with the investigation of many glutamatergic modulators for treatment-resistant depression and their potential neuroprotective properties. oindpnews.comnih.gov

Table 2: Comparative Analysis: this compound vs. Glutamatergic Modulators

FeatureThis compoundGlutamatergic Modulators (e.g., Ketamine, Riluzole)
Primary MechanismActs on nasal chemosensory receptors; proposed modulation of GABA/serotonin systems. patsnap.comnih.govpatsnap.comDirectly modulate NMDA, AMPA, or other glutamate receptors in the CNS. nih.govfrontiersin.org
Route of ActionNon-systemic, nose-to-brain pathway. patsnap.comSystemic distribution to the CNS. nih.govnih.gov
Therapeutic OnsetRapid, intended for acute use. nih.govresearchgate.netVaries; some have rapid onset (e.g., ketamine), others may have more gradual effects. nih.govnih.gov
Primary Research FocusAcute treatment of Social Anxiety Disorder; potential for MDD and chronic pain. patsnap.comoindpnews.comTreatment-resistant depression, bipolar disorder, and other mood disorders. nih.govnih.gov

Neuropeptide Systems

While direct research into the interaction between this compound and specific neuropeptide systems is not yet extensively published, its classification as a neuroactive steroid and its mechanism of action provide a strong basis for theoretical exploration in this area. nih.govnih.gov Neuropeptides are small protein-like molecules used by neurons to communicate with each other and are involved in a wide range of brain functions, including the regulation of mood, anxiety, and stress responses. nih.gov

The proposed mechanism of this compound involves the activation of nasal chemosensory neurons that project to the olfactory bulb, which in turn modulates activity in the limbic amygdala, a key hub for processing fear and anxiety. vistagen.comvistagen.com This pathway is intricately connected with various neuropeptide systems. For instance, neuropeptides like corticotropin-releasing hormone (CRH), neuropeptide Y (NPY), and oxytocin (B344502) play crucial roles within the amygdala and broader limbic system to modulate anxiety-related behaviors. frontiersin.orgnih.gov

Given that other neuroactive steroids are known to modulate the release and activity of neuropeptides, it is a plausible area of investigation for this compound. nih.gov Research has shown that neuroactive steroids can influence peptidergic nerve terminals, thereby regulating the secretion of neuropeptides. nih.gov This suggests a potential pathway by which this compound could exert its anxiolytic effects. Future research could investigate whether this compound administration leads to changes in the levels or signaling of key neuropeptides in limbic circuits. Such studies could further elucidate its mechanism of action and potentially broaden its therapeutic applications to other stress- and anxiety-related disorders where neuropeptide dysregulation is a contributing factor. nih.gov

Table 1: Theoretical Neuropeptide Interactions with this compound

Neuropeptide System Potential Interaction with this compound Rationale for Investigation
Corticotropin-Releasing Hormone (CRH) Potential modulation of CRH release or receptor activity in the amygdala. CRH is a key mediator of the stress response; neuroactive steroids can influence HPA axis function. frontiersin.org
Neuropeptide Y (NPY) Potential enhancement of NPY's anxiolytic effects. NPY has potent anxiety-reducing properties in the amygdala.

Endocannabinoid System

The endocannabinoid system (ECS) is another critical neuromodulatory system deeply implicated in the regulation of fear, anxiety, and stress. hcplive.comnih.govnih.gov The ECS comprises cannabinoid receptors (primarily CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol), and the enzymes that synthesize and degrade them. researchgate.netmdpi.com CB1 receptors are highly concentrated in the limbic system, including the amygdala, a primary target of this compound's proposed indirect action. vistagen.comnih.gov

Currently, there is no direct evidence from published studies to suggest that this compound directly interacts with cannabinoid receptors. However, the significant overlap in the neuroanatomical circuits and functional domains regulated by both this compound and the ECS makes their potential interplay a compelling area for future research. The ECS is known to modulate GABAergic and glutamatergic neurotransmission, which are key in controlling neuronal excitability within the amygdala. nih.gov Given that this compound is a neuroactive steroid that influences these same circuits, it is conceivable that its effects could be synergistic with or modulated by the endogenous tone of the endocannabinoid system.

For example, the ECS is known to play a role in fear extinction, the process by which a learned fear response diminishes over time. hcplive.com This is a critical process in the treatment of anxiety disorders. Research into whether this compound's effects on anxiety are influenced by individual variations in the endocannabinoid system could lead to more personalized treatment approaches. Furthermore, studies exploring the combined effects of this compound with compounds that modulate the ECS could reveal novel therapeutic strategies.

Table 2: Research Questions on this compound and the Endocannabinoid System

Research Question Potential Significance
Does this compound administration alter the levels of endocannabinoids (anandamide, 2-AG) in the limbic system? Could indicate an indirect modulatory effect on the ECS.
Is the anxiolytic effect of this compound dependent on or influenced by CB1 receptor signaling? Would suggest a functional interaction between this compound's mechanism and the ECS.

Emerging Concepts and Future Research Trajectories

Resolution of Mechanistic Discrepancies and Refinement of Action Pathways

The precise mechanism of action for Aloradine remains a subject of ongoing investigation, with current hypotheses pointing towards a multi-faceted interaction with the central nervous system. It is understood to be a synthetic neuroactive steroid that engages nasal chemosensory receptors, leading to rapid effects on brain regions associated with fear and anxiety, such as the amygdala. wikipedia.orgneiglobal.comnih.gov This proposed pathway suggests a non-systemic mode of action, which is a significant departure from traditional anxiolytics. neiglobal.com

A key area of future research will be to resolve the existing questions surrounding its molecular interactions. While it is believed to modulate the GABAergic system, potentially through the GABAA receptor, the exact nature of this interaction is not fully elucidated. wikipedia.orgpatsnap.com Some research suggests that this compound, being structurally related to androstadienol, might be converted to androstenol (B1195071), which is a known potent positive allosteric modulator of the GABAA receptor. However, direct evidence for this conversion and its contribution to this compound's anxiolytic effects is still needed.

Furthermore, some sources suggest a potential interaction with the serotonin (B10506) (5-HT) system, adding another layer of complexity to its mechanism. patsnap.com Refining these action pathways will require detailed neuropharmacological studies to delineate the specific receptor subtypes involved and the downstream signaling cascades that are activated upon this compound administration. Clarifying these details will be crucial for understanding the full therapeutic potential and for the development of future, more targeted molecules.

Exploration of Novel Analogs and Derivatives for Enhanced Specificity

The development of novel analogs and derivatives of this compound represents a critical next step in this field of research. While specific studies on the synthesis and evaluation of this compound analogs are not extensively available in the public domain, the principles of medicinal chemistry suggest that structural modifications could lead to compounds with enhanced specificity and improved pharmacological properties.

Future research will likely focus on creating analogs that can help to dissect the compound's mechanism of action. For example, by systematically altering different parts of the this compound molecule, researchers could identify the key structural features responsible for its interaction with nasal chemosensory receptors versus any potential direct effects on central nervous system receptors. This could involve the synthesis of a series of related compounds to establish a clear structure-activity relationship (SAR). nih.gov

The goal of such exploratory work would be to develop derivatives with greater potency, selectivity for specific receptor targets, and potentially a more favorable duration of action. For instance, creating analogs with a higher affinity for a specific GABAA receptor subtype could lead to more targeted anxiolytic effects with an even lower risk of off-target effects. The exploration of stereoisomers is also a potential avenue, as different spatial arrangements of atoms can significantly impact biological activity. nih.gov

Development of Advanced Research Tools for Studying Pherine Molecules

The study of pherine molecules like this compound, which act via the nasal chemosensory system, necessitates the development and application of specialized research tools. Standard pharmacological assays may not be sufficient to capture the unique, non-systemic mechanism of these compounds.

Future research will likely see the advancement of techniques specifically tailored for the analysis of pherine molecules and their effects. This could include the use of advanced imaging techniques, such as functional magnetic resonance imaging (fMRI), to map the specific neural circuits in the human brain that are activated by intranasal this compound administration. cambridge.org Such studies can provide real-time evidence of the compound's effects on brain regions like the amygdala and prefrontal cortex.

Additionally, the development of more sensitive analytical methods will be crucial. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for detecting the presence of these molecules and their potential metabolites at very low concentrations, which is particularly important given the low doses at which this compound is administered. cambridge.org Further innovation in in vitro models, such as primary cultures of human nasal chemosensory cells, will also be vital for screening new analogs and for gaining a deeper understanding of the initial receptor interaction. cambridge.org

Integration of this compound Research within Broader Neuropharmacological Innovation Frameworks

The research and development of this compound is well-aligned with several key trends in neuropharmacological innovation. A major focus in modern drug development is the pursuit of treatments with rapid onset of action and improved safety profiles, particularly for psychiatric disorders where existing treatments can have significant delays in efficacy. nih.govnih.gov this compound's potential to provide "as-needed" relief from anxiety symptoms within minutes of administration places it at the forefront of this trend. oindpnews.com

Furthermore, the development of non-systemic treatments is a growing area of interest, aiming to reduce the side effects commonly associated with oral medications that are distributed throughout the body. neiglobal.com By targeting the nasal chemosensory system, this compound represents a novel approach that minimizes systemic exposure. This aligns with a broader move towards targeted therapies that act on specific neural circuits implicated in a disorder. nih.gov

The exploration of neurosteroids as therapeutic agents is another significant innovation framework where this compound research is integrated. nih.govnewatlas.com This class of molecules offers a different approach to modulating neuronal activity compared to traditional neurotransmitter-focused drugs. As the understanding of the role of neurosteroids in mental health grows, this compound could serve as a pioneering example of how these compounds can be harnessed for therapeutic benefit.

Methodological Rigor and Ethical Considerations in Preclinical Neurosteroid Research

As with all preclinical research, studies involving neurosteroids like this compound must be conducted with the highest methodological rigor to ensure the reliability and translational validity of the findings. This includes measures to reduce bias, such as randomization and blinding in study design, and transparent reporting of all results, including negative outcomes. nih.gov The complexity of the nervous system and the potential for subtle effects from neuroactive compounds make these practices particularly critical.

The ethical considerations in preclinical neurosteroid research are paramount, especially when these studies inform the design of human clinical trials. A core ethical principle is that the potential benefits of the research must outweigh the risks. nih.gov This necessitates a strong scientific rationale for any proposed study, based on existing evidence.

In the context of neurosteroid research, several specific ethical points should be considered:

Informed Consent in Clinical Trials: For human trials that follow preclinical research, ensuring that participants provide fully informed consent is crucial. This includes a clear explanation of the novel mechanism of action of compounds like this compound and the fact that its full effects may not yet be completely understood. nih.gov

Vulnerable Populations: When research involves vulnerable populations, such as individuals with severe anxiety disorders, additional safeguards are necessary to protect their well-being and autonomy. nih.gov

Data Transparency: There is an ethical obligation to share all data from preclinical studies to avoid unnecessary duplication of experiments and to provide a complete evidence base for future research and clinical decisions. nih.gov

Adherence to established ethical frameworks and guidelines is essential to ensure that the development of promising new treatments like this compound proceeds responsibly and with the utmost regard for patient safety and well-being. researchgate.net

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Aloradine in experimental settings?

  • Answer : Synthesis of this compound (CAS 94421-68-8) requires adherence to standardized protocols for reproducibility. Key steps include:

  • Purification : Use HPLC or column chromatography to ensure purity (>95%) .
  • Characterization : Employ NMR, mass spectrometry, and FT-IR for structural validation. For novel derivatives, provide full spectral data and elemental analysis .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including solvents, catalysts, and reaction conditions. Limit main-text descriptions to five compounds; additional data should be in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Answer :

  • Model Selection : Use cell lines relevant to this compound’s hypothesized mechanism (e.g., neuronal cells for neuroactivity studies). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM) .
  • Replication : Perform triplicate experiments to assess variability. Statistical analysis (e.g., ANOVA) should confirm significance (p < 0.05) .
  • Data Reporting : Present results in tables comparing IC₅₀ values, efficacy, and selectivity indices. Avoid duplicating figures in text descriptions .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved across independent studies?

  • Answer :

  • Meta-Analysis : Systematically review experimental conditions (e.g., cell type, incubation time) to identify confounding variables. Use tools like PRISMA guidelines for transparency .
  • Replication Studies : Reproduce key experiments under standardized protocols. Discrepancies may arise from batch-to-batch compound variability or assay sensitivity .
  • Cross-Validation : Combine biochemical assays (e.g., enzyme inhibition) with computational modeling (e.g., molecular docking) to corroborate findings .

Q. What advanced methodologies are suitable for studying this compound’s stability and degradation under physiological conditions?

  • Answer :

  • Stability Assays : Incubate this compound in simulated physiological buffers (pH 4.0–7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Metabolite Identification : Use high-resolution mass spectrometry (HR-MS) to detect breakdown products. Compare fragmentation patterns with reference libraries .
  • Environmental Factors : Evaluate light, temperature, and oxygen sensitivity. Store aliquots at -80°C under argon to prevent oxidation .

Data Reporting and Peer Review

Q. How should researchers structure a manuscript to address methodological rigor in this compound studies?

  • Answer :

  • Introduction : Clearly state hypotheses and gaps in existing literature (e.g., "this compound’s role in neuroinflammation remains contested") .
  • Methods : Detail experimental protocols, including equipment models (e.g., "NMR spectra were acquired on a Bruker 500 MHz spectrometer") .
  • Results/Discussion : Use subheadings to separate findings (e.g., "Synthesis Optimization," "In Vivo Efficacy"). Discuss limitations (e.g., "Limited solubility affected high-dose testing") .
  • Supplementary Materials : Include raw spectral data, statistical code, and extended methodology. Reference these files in the main text .

Ethical and Reproducibility Considerations

Q. What strategies ensure reproducibility of this compound-related experiments across laboratories?

  • Answer :

  • Protocol Sharing : Publish step-by-step workflows on repositories like Protocols.io . Specify critical parameters (e.g., stirring speed during synthesis) .
  • Material Transparency : Disclose compound source (e.g., "this compound was obtained from Shanghai Aladdin Biochemical Technology Co., CAS 94421-68-8") and purity certificates .
  • Data Availability : Deposit datasets in public repositories (e.g., Zenodo) with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Table: Key Parameters for this compound Characterization

ParameterMethodAcceptable RangeReference
PurityHPLC≥95%
Melting PointDifferential Scanning Calorimetry120–125°C
Solubility (Water)UV-Vis Spectroscopy<0.1 mg/mL
Stability (pH 7.4)LC-MS>90% intact at 24h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.